Thiophanate Ethyl-d10

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

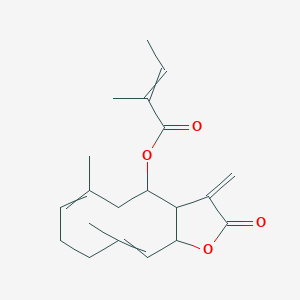

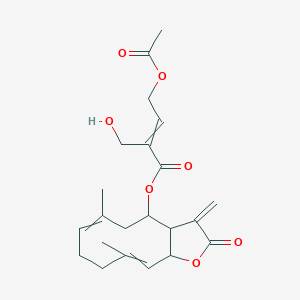

Thiophanate Ethyl-d10 is a fungicidal active compound with the molecular formula C14H18N4O4S2 and a molecular weight of 380.51 g/mol . It appears as colorless crystals . It is also known by other names such as Thiophanate-d10, Topsin-d10, and Topsin E-d10 .

Molecular Structure Analysis

The InChI (IUPAC International Chemical Identifier) of Thiophanate Ethyl-d10 is InChI=1S/C14H18N4O4S2/c1-3-21-13(19)17-11(23)15-9-7-5-6-8-10(9)16-12(24)18-14(20)22-4-2/h5-8H,3-4H2,1-2H3,(H2,15,17,19,23)(H2,16,18,20,24) . The Canonical SMILES (Simplified Molecular Input Line Entry System) structure is CCOC(=O)NC(=S)NC1=CC=CC=C1NC(=S)NC(=O)OCC .

Physical And Chemical Properties Analysis

Thiophanate Ethyl-d10 has a molecular weight of 380.51 g/mol . Its exact mass and monoisotopic mass are 380.13971487 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 6 . The Topological Polar Surface Area is 165 Ų .

Aplicaciones Científicas De Investigación

Polymorphism and Solvate Formation

Thiophanate Ethyl (TE) has been extensively studied for its polymorphism and solvate formation. Research has compared TE with a close analogue, thiophanate-methyl (TM), revealing that despite strong similarities, significant differences exist in hydrogen bonding and packing between the two compounds. This study emphasizes the complexity of using a supramolecular synthon approach in crystal engineering and underscores the need for methods that incorporate packing effects and lipophilic interactions (Nauha, Ojala, Nissinen, & Saxell, 2011).

Enantioselective Catalysis

Thiophanate Ethyl-d10 plays a role in the field of enantioselective catalysis. A study using primary amine-thiourea derivative as a catalyst showcased its high enantioselectivity in the conjugate addition of ketones to nitroalkenes. This suggests a potential application of Thiophanate Ethyl-d10 in enhancing the enantioselectivity of such processes (Huang & Jacobsen, 2006).

Anticancer Research

Ethyl 2‐acrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been synthesized and tested as novel anticancer agents. These compounds show promising in vitro activities against various cancer cell lines, suggesting potential therapeutic applications of Thiophanate Ethyl-d10 in cancer treatment (Sroor, Aboelenin, Mahrous, Mahmoud, Elwahy, & Abdelhamid, 2020).

HIV-1 Reverse Transcriptase Inhibition

Novel compounds derived from Thiophanate Ethyl-d10 have been identified as potent inhibitors of HIV-1 reverse transcriptase, showing potential for inclusion in anti-AIDS regimens. This suggests a significant role for Thiophanate Ethyl-d10 in the development of HIV treatment strategies (De Martino, La Regina, Di Pasquali, Ragno, Bergamini, Ciaprini, Sinistro, Maga, Crespan, Artico, & Silvestri, 2005).

Analytical Chemistry Applications

Thiophanate Ethyl-d10 has been used in analytical chemistry for the determination of Thiomersal, showcasing its application in the development of sensitive and accurate analytical methods (Piech, Wymazała, Smajdor, & Paczosa-Bator, 2016).

Safety And Hazards

Thiophanate Ethyl-d10 should be handled with care to prevent leakage, overflowing, or scattering, and to minimize the generation of mist or vapor . It is advised to avoid eating, drinking, or smoking when using this product . After handling, hands should be thoroughly washed . In case of inhalation, the victim should be moved into fresh air . If breathing is difficult, oxygen should be given . If not breathing, artificial respiration should be given and a doctor should be consulted immediately .

Propiedades

Número CAS |

1398066-16-4 |

|---|---|

Nombre del producto |

Thiophanate Ethyl-d10 |

Fórmula molecular |

C14H18N4O4S2 |

Peso molecular |

380.503 |

Nombre IUPAC |

1,1,2,2,2-pentadeuterioethyl N-[[2-(1,1,2,2,2-pentadeuterioethoxycarbonylcarbamothioylamino)phenyl]carbamothioyl]carbamate |

InChI |

InChI=1S/C14H18N4O4S2/c1-3-21-13(19)17-11(23)15-9-7-5-6-8-10(9)16-12(24)18-14(20)22-4-2/h5-8H,3-4H2,1-2H3,(H2,15,17,19,23)(H2,16,18,20,24)/i1D3,2D3,3D2,4D2 |

Clave InChI |

YFNCATAIYKQPOO-MWUKXHIBSA-N |

SMILES |

CCOC(=O)NC(=S)NC1=CC=CC=C1NC(=S)NC(=O)OCC |

Sinónimos |

N,N’-[1,2-Phenylenebis(iminocarbonothioyl)]bis-carbamic Acid C,C’-Diethyl Ester-d10; 4,4’-o-Phenylenebis[3-thio-allophanic Acid Diethyl Ester-d10; [1,2-Phenylenebis(iminocarbonothioyl)]bis-carbamic Acid Diethyl Ester-d10; 1,2-Bis(3-ethoxycarbonyl-2-t |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

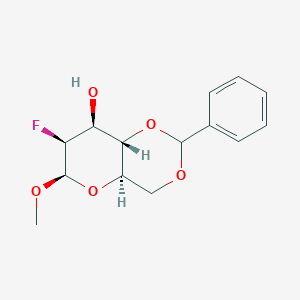

![(6,10-Dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 2-(hydroxymethyl)but-2-enoate](/img/structure/B591202.png)

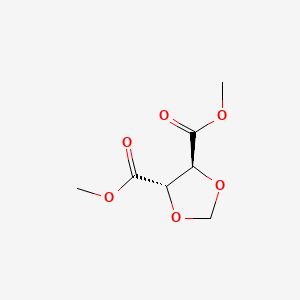

![methyl (2S)-2-[(dimethylamino)methylamino]propanoate](/img/structure/B591214.png)

![Imidazo[1,2-C]isoxazolo[4,5-E]pyrimidine](/img/structure/B591216.png)